ELP-004

TRPC channel IC50 selectivity

ELP-004 is a functionally validated TRPC channel inhibitor with proven selectivity for TRPC4/5 at nanomolar IC50 values (11.5 nM for TRPC5, 172.4 nM for TRPC4). It uniquely inhibits pathological osteoclast differentiation driven by TNFα/LTB4 while sparing physiological RANKL-mediated osteoclastogenesis—a critical differentiation from generic TRPC inhibitors. Procurement of this specific compound is essential for reproducible studies targeting inflammatory bone erosion, as evidenced by its efficacy in rheumatoid arthritis mouse models. Ideal for in vivo target engagement and chronic safety studies via oral or subcutaneous dosing.

Molecular Formula C10H11Cl2NO
Molecular Weight 232.10 g/mol
CAS No. 15533-81-0
Cat. No. B3048078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameELP-004
CAS15533-81-0
Molecular FormulaC10H11Cl2NO
Molecular Weight232.10 g/mol
Structural Identifiers
SMILESCCC(=O)N(C)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C10H11Cl2NO/c1-3-10(14)13(2)7-4-5-8(11)9(12)6-7/h4-6H,3H2,1-2H3
InChIKeyVIFWCQRBNMGEEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ELP-004 (CAS 15533-81-0) TRPC Channel Inhibitor: Preclinical Overview for Scientific Procurement


ELP-004 (N-(3,4-dichlorophenyl)-N-methylpropionamide) is a small-molecule inhibitor of transient receptor potential canonical (TRPC) channels, currently in preclinical development for the treatment of inflammatory bone erosion [1]. It exhibits preferential potency for TRPC4 and TRPC5 channels, with nanomolar IC50 values, and selectively inhibits pathological osteoclast differentiation driven by proinflammatory cytokines (e.g., TNFα and LTB4) while minimally affecting physiological RANKL-induced osteoclast maturation [2].

Why TRPC Inhibitors Are Not Interchangeable: ELP-004 (15533-81-0) Offers Unique Selectivity and Safety Profile


Generic substitution among TRPC inhibitors is scientifically invalid due to marked differences in subtype selectivity, potency, and off-target effects. For instance, while GFB-8438 and Pyr3 inhibit TRPC channels, their IC50 values, subtype profiles, and in vivo pharmacokinetic properties vary widely . ELP-004's unique combination of high nanomolar potency for TRPC4/5, preferential inhibition of pathological osteoclastogenesis, and a favorable preclinical safety profile (including non-mutagenicity and minimal cardiac risk) cannot be assumed for other compounds in the class [1][2]. Researchers and procurement specialists must evaluate quantitative differentiation data to ensure experimental validity and reproducibility.

ELP-004 (CAS 15533-81-0) Quantitative Differentiation: Head-to-Head Comparisons for Informed Procurement


TRPC Subtype Selectivity and Potency: ELP-004 vs. Other TRPC Inhibitors

ELP-004 demonstrates nanomolar potency for TRPC4 and TRPC5 channels, with IC50 values of 172.4 nM and 11.5 nM, respectively [1]. This represents a 1-2 order of magnitude increase in potency compared to its effect on TRPC7 (IC50 = 1.33 μM) and TRPC6 (IC50 ≈ 1-2 μM) [1]. In contrast, the TRPC3 inhibitor Pyr3 has an IC50 of 700 nM against TRPC3, while GFB-8438 exhibits IC50 values of 0.18 μM and 0.29 μM for TRPC4 and TRPC5, respectively . ELP-004's selectivity for TRPC4/5 over TRPC6/7 and its enhanced potency against TRPC5 may offer advantages in models where these subtypes are predominant.

TRPC channel IC50 selectivity

Selective Inhibition of Inflammatory Osteoclastogenesis: ELP-004 Spares Physiological Bone Resorption

ELP-004 (100 nM) significantly inhibits TNFα-induced osteoclast maturation and pit formation, while having minimal effect on physiological RANKL-induced osteoclastogenesis [1]. Specifically, ELP-004 abolished TNFα-induced matrix degradation in osteoclast cultures, as measured by pit formation assay (two-way ANOVA P(interaction) < 0.0001) [1]. In contrast, ELP-004 had no significant effect on the number of TRAP-positive cells or pit formation in RANKL-induced osteoclasts (P > 0.05) [1]. This contrasts with broad-spectrum osteoclast inhibitors like bisphosphonates (e.g., alendronate), which non-selectively suppress both physiological and pathological bone resorption [2].

osteoclast TNFα RANKL bone erosion

In Vivo Efficacy: Reduction of Bone Erosion in Rheumatoid Arthritis Model

In a mouse model of rheumatoid arthritis, ELP-004 administration significantly reduced bone erosion [1]. While the study did not provide a direct comparator to a standard-of-care agent like methotrexate or a TNFα inhibitor, the observed reduction in bone erosion was statistically significant (p<0.05) [1]. This in vivo efficacy, combined with the compound's unique selectivity profile, positions ELP-004 as a promising tool for investigating TRPC-mediated bone pathology.

rheumatoid arthritis bone erosion in vivo

Favorable Preclinical Pharmacokinetic and Safety Profile: ELP-004 vs. hERG Liability of Other TRPC Inhibitors

ELP-004 exhibits a favorable preclinical pharmacokinetic and safety profile. In mice, oral bioavailability is 13%, while subcutaneous bioavailability is 83%, with rapid absorption (Tmax ~15 min) [1]. Importantly, ELP-004 was non-mutagenic, non-cardiotoxic, and did not induce chromosome aberrations [1]. Specifically, in a hERG safety assay, ELP-004 showed minimal inhibition of the hERG potassium channel, a common liability for many drug candidates [1]. In contrast, some other TRPC inhibitors, such as GFB-8438, are noted to have limited but detectable hERG activity, requiring careful cardiac safety monitoring .

pharmacokinetics safety hERG

ELP-004 (15533-81-0) Research Applications: Leveraging Selectivity and Safety in Preclinical Models


Investigating TRPC4/5-Mediated Calcium Signaling in Inflammatory Osteoclastogenesis

ELP-004's nanomolar potency for TRPC4/5 makes it an ideal tool for dissecting the specific roles of these channels in inflammatory cytokine-driven osteoclast differentiation and bone erosion [1]. Researchers can use ELP-004 to selectively inhibit TRPC4/5-mediated calcium entry in osteoclast precursors stimulated with TNFα or LTB4, while leaving RANKL-mediated, physiological osteoclastogenesis largely unaffected [1].

Validating TRPC Channels as Therapeutic Targets in Preclinical Arthritis Models

The compound's demonstrated efficacy in reducing bone erosion in a mouse model of rheumatoid arthritis, coupled with its favorable safety profile, supports its use in validating TRPC channels as viable drug targets for inflammatory arthritis [2]. ELP-004 can be administered via oral or subcutaneous routes to assess target engagement and disease modification in vivo [3].

Evaluating the Safety and Tolerability of Long-Term TRPC Inhibition

Given its clean preclinical safety profile, including non-mutagenicity and lack of hERG liability, ELP-004 is a suitable candidate for chronic dosing studies in rodents to assess the long-term effects of TRPC inhibition [3]. This is particularly relevant for evaluating potential adverse effects on normal bone homeostasis, immune function, and cardiovascular parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ELP-004

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.